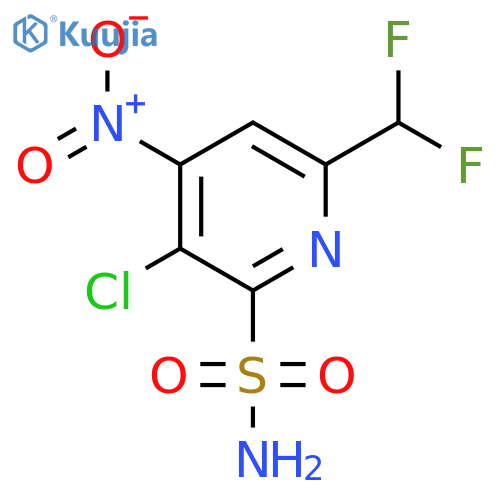Cas no 1806056-92-7 (3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide)

3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide
-
- インチ: 1S/C6H4ClF2N3O4S/c7-4-3(12(13)14)1-2(5(8)9)11-6(4)17(10,15)16/h1,5H,(H2,10,15,16)
- InChIKey: XJNUBIKCLYLQTP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C(F)F)N=C1S(N)(=O)=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 395
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 127
3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049194-1g |
3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide |
1806056-92-7 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamideに関する追加情報
Introduction to 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide (CAS No. 1806056-92-7) and Its Emerging Applications in Chemical Biology
3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide, identified by the chemical identifier CAS No. 1806056-92-7, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the nitropyridine class, characterized by its nitro and chloro substituents, which contribute to its unique reactivity and potential biological activity. The presence of a difluoromethyl group further enhances its molecular complexity, making it a promising candidate for drug discovery and medicinal chemistry applications.
The structural framework of 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide incorporates several key functional groups that are strategically positioned to interact with biological targets. The nitro group at the 4-position and the chloro group at the 3-position are known to influence electronic properties and metabolic stability, while the difluoromethyl moiety is frequently employed to improve lipophilicity and binding affinity. Additionally, the sulfonamide group at the 2-position introduces polarity and hydrogen bonding capabilities, which are essential for molecular recognition processes.
In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic intervention. 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide has emerged as a versatile building block in this context, particularly in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. Its structural features make it an attractive candidate for modulating pathways associated with inflammation, cancer, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have demonstrated that nitropyridine derivatives can exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and reduce susceptibility to enzymatic degradation, thereby prolonging the half-life of drug candidates. Furthermore, the electron-withdrawing nature of the nitro group can facilitate interactions with hydrophobic pockets of target proteins, improving binding affinity.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to optimize the structure of 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide for better pharmacokinetic profiles. Molecular docking studies have identified promising interactions between this compound and key enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which play pivotal roles in regulating immune responses and cell proliferation.
The sulfonamide moiety in this compound also presents unique opportunities for drug design. Sulfonamides are well-documented bioisosteres that can replace carboxylic acid or amide groups without significantly altering biological activity. This property makes them valuable tools for fine-tuning physicochemical properties such as solubility, permeability, and metabolic stability. In particular, sulfonamides have been successfully incorporated into antiviral and antibacterial agents due to their ability to form stable hydrogen bonds with biological targets.
Another area where 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide shows promise is in neurodegenerative disease research. Emerging evidence suggests that nitropyridine derivatives can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier combined with its interaction with central nervous system receptors makes it a potential lead for developing novel therapeutics.
The synthesis of 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful consideration of reaction conditions to ensure high yield and purity. However, recent methodologies have improved the efficiency of multi-step syntheses, making it more feasible to produce this compound on a larger scale for preclinical studies.
In conclusion, 3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide (CAS No. 1806056-92-7) represents a significant advancement in medicinal chemistry due to its versatile structural features and potential biological activities. Its incorporation into drug discovery efforts holds promise for addressing a wide range of therapeutic challenges, particularly in oncology and neurodegenerative diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in chemical biology.
1806056-92-7 (3-Chloro-6-(difluoromethyl)-4-nitropyridine-2-sulfonamide) 関連製品
- 2171680-45-6(2-cyclohexyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)
- 862594-16-9(2-(tert-butoxy)-5-fluoroaniline)
- 2138544-91-7(1-[1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]methanamine)
- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 929974-07-2(N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine)
- 1806478-89-6(2-Fluoro-5-methyl-3-nitrobenzaldehyde)
- 182683-50-7(Epsilon-V1-2)
- 1602067-43-5(1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane)
- 1848487-46-6(1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol)
- 1361676-09-6(3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)


